REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]2[C:6](=O)[CH2:7][CH2:8][CH2:9][C:2]1=2.C[Si]([C:15]#[N:16])(C)C.P(Cl)(Cl)(Cl)=O>B(F)(F)F.CCOCC.N1C=CC=CC=1>[S:1]1[CH:5]=[CH:4][C:3]2[C:6]([C:15]#[N:16])=[CH:7][CH2:8][CH2:9][C:2]1=2 |f:3.4|
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
130.5 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1)C(CCC2)=O
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature for 2 hours and at 100° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand at ambient temperature for 18 hours
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 140° C. for 2 hours whilst volatile materials
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
were removed by distillation
|
Type
|
TEMPERATURE
|
Details
|
it was cooled to ambient temperature
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
to crushed ice (2000 ml)
|
Type
|
ADDITION
|
Details
|
Ether (2000 ml) was added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
The filter pad was washed with ether (500 ml)
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
further product was extracted from it
|
Type
|
WASH
|
Details
|
washed with water (500 ml), 5M hydrochloric acid (2250+500 ml), water (500 ml) and saturated aqueous sodium chloride solution (500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
they were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvents were removed in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1)C(=CCC2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 88.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |